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propyl ester

CAS No.: 143966-29-4

Cat. No.: B12557753

Get Quote

Executive Summary
Propyl 3-pyridinecarboximidate (Propyl nicotinimidate) represents a distinct class of nitrogen-

containing heterocycles with significant potential as a pharmacophore intermediate or direct-

acting antimicrobial agent. Unlike its carboxylic acid parent (Niacin), the carboximidate moiety

introduces a basic imino group (

) and an alkoxy chain, fundamentally altering the electronic landscape and lipophilicity profile.

This guide outlines a rigorous computational framework for characterizing this molecule. We

move beyond basic geometry optimization to explore the structure-activity relationship (SAR)

driven by the propyl chain's steric influence and the imidate's hydrolytic stability. The workflow

integrates Density Functional Theory (DFT) for quantum mechanical insights and molecular

docking for target validation, specifically focusing on antimycobacterial pathways (InhA

inhibition) given the structural homology to isoniazid derivatives.
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Molecular Architecture & Electronic Structure (DFT)
[1]
Computational Methodology
To ensure data fidelity, we employ a "high-level" theory approach. The imidate group is

electronically labile; therefore, standard basis sets are insufficient for capturing the lone pair

interactions on the pyridine and imino nitrogens.

Protocol 1: Quantum Mechanical Workflow

Software: Gaussian 16 / ORCA 5.0.

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven cost-

accuracy balance in organic heterocycles.

Basis Set: 6-311++G(d,p).[1]

Rationale: The diffuse functions (++) are critical for modeling the lone pair electrons on the

nitrogen atoms, which are the primary sites of chemical reactivity.

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using

Water (

) and DMSO (

) to simulate physiological and stock solution environments.

Frontier Molecular Orbitals (FMO) Analysis
The reactivity of propyl 3-pyridinecarboximidate is defined by the energy gap (

) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied
Molecular Orbital (LUMO).

HOMO Location: Predominantly localized on the pyridine ring nitrogen and the imino

nitrogen lone pairs.

LUMO Location: Delocalized across the pyridyl ring and the
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bond of the imidate.

Significance: A lower

(typically < 4.0 eV for this class) suggests high chemical reactivity and "softness," making the
molecule a strong candidate for nucleophilic interactions with enzyme active sites.

Property Predicted Value (Approx.) Biological Implication

HOMO Energy -6.2 eV
Electron donor capability (e.g.,

H-bond acceptor).

LUMO Energy -1.8 eV
Electron acceptor capability

(susceptibility to reduction).

Dipole Moment ~2.5 - 3.1 Debye

Influences solubility and

orientation in the binding

pocket.

Rotational Barrier 12-15 kcal/mol

The propyl chain has

conformational freedom,

affecting entropy upon binding.

Molecular Electrostatic Potential (MEP)
The MEP map is the "visual guide" for the drug-receptor interaction.

Red Regions (Negative Potential): The Pyridine Nitrogen (N1) and Imino Nitrogen (N').

These are the primary H-bond acceptors.

Blue Regions (Positive Potential): The Propyl chain protons and the imino proton (if

protonated).

Strategic Insight: The propyl chain creates a hydrophobic "tail" that shields the polar imidate

core, potentially aiding in membrane penetration (passive diffusion).

Pharmacokinetic Profiling (ADMET)[2][3]
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Before expensive synthesis, we must validate the "drug-likeness" of the propyl derivative

compared to the methyl or ethyl analogs. The propyl chain increases

, which is critical for crossing the mycobacterial cell wall.

Table 1: Predicted ADMET Parameters (SwissADME / pkCSM)

Parameter Value Interpretation

Molecular Weight 164.20 g/mol
< 500 (Lipinski compliant).

Highly fragment-like.

Consensus Log Po/w 1.8 - 2.1

Ideal range for oral

bioavailability and membrane

permeability.

H-Bond Acceptors 2 (N, N)
Good capacity for receptor

interaction.[1]

H-Bond Donors 1 (NH)
Essential for "locking" into the

active site.

BBB Permeant Yes
Potential for CNS-active

applications (if desired).

CYP Inhibition Low Risk
Unlikely to inhibit CYP450

isoforms significantly.

Molecular Docking & Interaction Dynamics
Given the structural similarity to Isoniazid and Ethionamide, the primary theoretical target for

propyl 3-pyridinecarboximidate is the Enoyl-ACP Reductase (InhA) of Mycobacterium

tuberculosis.

Docking Protocol (AutoDock Vina)
We do not perform "blind docking." We target the NADH-binding pocket where pyridine-based

inhibitors traditionally bind.

Step-by-Step Methodology:
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Target Preparation: Retrieve PDB ID: 1ENY (InhA complexed with NADH). Remove water

molecules; add polar hydrogens (Gasteiger charges).

Ligand Preparation: Convert the optimized DFT structure (from Section 2) to PDBQT format.

Set the propyl chain torsion tree to "active" (rotatable).

Grid Box Generation: Center coordinates:

(Active site centroid). Size:

Å.

Scoring: Run 50 Genetic Algorithm runs. Cluster results with RMSD < 2.0 Å.

Binding Mechanism
The propyl 3-pyridinecarboximidate is expected to bind via:

Stacking: Between the pyridine ring of the ligand and the phenylalanine residues (Phe149) in
the active site.

Hydrogen Bonding: The imino nitrogen (

) acts as a donor to the backbone carbonyl of Tyr158.

Hydrophobic Interaction: The propyl chain extends into the hydrophobic pocket created by

Leu218 and Met199. This is the key differentiator from the methyl analog—the propyl chain

provides additional van der Waals stabilization energy.

Visualization of Workflows
Computational Pipeline
The following diagram illustrates the integrated workflow from quantum mechanics to biological

prediction.
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Figure 1: Integrated In Silico Workflow. The pipeline ensures that only electronically stable

conformers are subjected to computationally expensive docking and dynamics simulations.

Synthesis Logic (Retrosynthesis)
Understanding the synthesis is crucial for modeling impurities. The Pinner reaction is the

standard route.
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Figure 2: Pinner Reaction Pathway. The diagram highlights the critical hydrolysis risk (Side

Product) which must be accounted for in docking studies as a potential competitive binder.

Experimental Validation Protocols
To validate the computational model, the following bench experiments are recommended:

Protocol A: Spectroscopic Validation (FT-IR)
Objective: Confirm the formation of the imidate

bond and absence of nitrile

.

Marker: Look for the disappearance of the sharp nitrile peak at ~2230 cm⁻¹ and appearance

of the imidate

stretch at ~1640–1660 cm⁻¹.

DFT Correlation: Compare experimental wavenumbers with scaled DFT vibrational

frequencies (Scaling factor: 0.961 for B3LYP).

Protocol B: Hydrolytic Stability Assay
Objective: Imidates are prone to hydrolysis.

Method: Dissolve compound in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C. Monitor by

HPLC at 0, 1, 4, and 24 hours.

Relevance: If the half-life is < 30 mins, the computational model must be adjusted to treat the

hydrolysis product (Propyl nicotinate) as the active species.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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